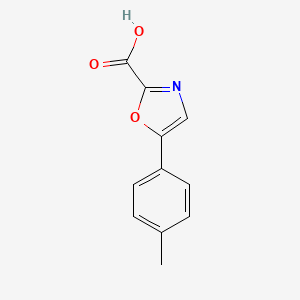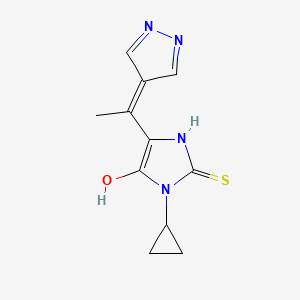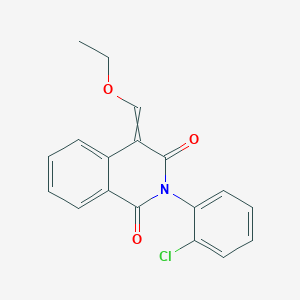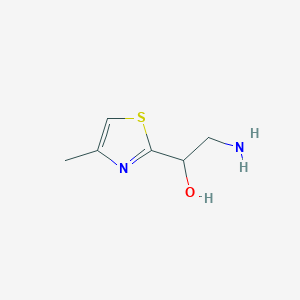![molecular formula C10H9ClN2O4 B11815498 N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(2-chloroacetyl)-acetanilide is an organic compound that belongs to the class of nitroanilides It is characterized by the presence of a nitro group, a chloroacetyl group, and an acetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-chloroacetyl)-acetanilide typically involves the nitration of 4-acetylaniline followed by the introduction of a chloroacetyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of 2-Nitro-4-(2-chloroacetyl)-acetanilide can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-chloroacetyl)-acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-4-(2-chloroacetyl)-acetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Chloroacetyl)-aniline and acetic acid.
Scientific Research Applications
2-Nitro-4-(2-chloroacetyl)-acetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-chloroacetyl)-acetanilide involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetanilide moiety can interact with hydrophobic regions of biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-acetylaniline: Lacks the chloroacetyl group but has similar nitro and acetanilide functionalities.
4-(2-Chloroacetyl)-aniline: Lacks the nitro group but has similar chloroacetyl and aniline functionalities.
2-Nitroacetanilide: Lacks the chloroacetyl group but has similar nitro and acetanilide functionalities.
Uniqueness
2-Nitro-4-(2-chloroacetyl)-acetanilide is unique due to the presence of all three functional groups (nitro, chloroacetyl, and acetanilide) in a single molecule. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9ClN2O4 |
|---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-9(14)7-1-3-8(4-2-7)12-10(15)6-13(16)17/h1-4H,5-6H2,(H,12,15) |
InChI Key |
OYDGFMAPLJCDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)



![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)
![2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone](/img/structure/B11815445.png)
![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B11815451.png)
![4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B11815456.png)


![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)

![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)

